methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
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Overview
Description
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves the condensation of an indazole derivative with a fluorophenyl ketone. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole and fluorophenyl derivatives.
Scientific Research Applications
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
- Methyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
- Methyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
Uniqueness
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. Fluorine atoms are known to influence the lipophilicity and electronic properties of compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
1020242-42-5 |
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Molecular Formula |
C17H13FN2O3 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]indazole-3-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-23-17(22)16-13-4-2-3-5-14(13)20(19-16)10-15(21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
QLQFAQUDIPBBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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